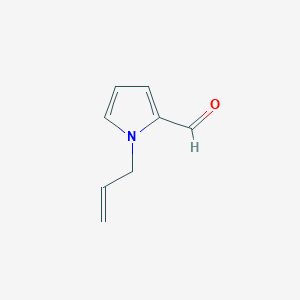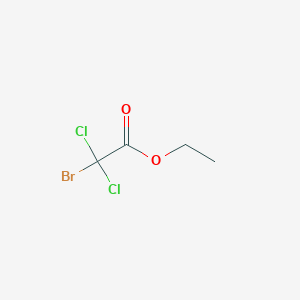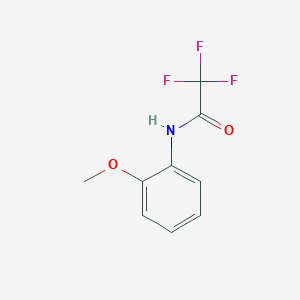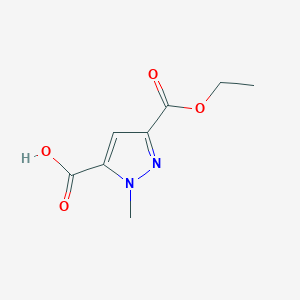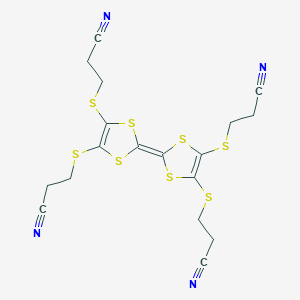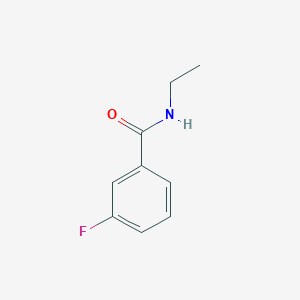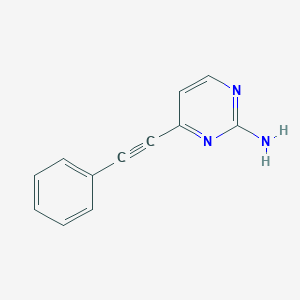
4-(Phenylethynyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylethynyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core. It contains a phenylethynyl group (C≡C-C₆H₅) attached to the 4-position of the pyrimidine ring. This compound has attracted interest due to its potential applications in drug discovery and medicinal chemistry.
Synthesis Analysis
Several synthetic methods exist for preparing pyrimidine derivatives. One approach involves the reaction of acetylacetone with benzaldehyde in the presence of ammonium acetate, leading to the formation of 4-arylpyrimidines. Another method utilizes ZnCl₂-catalyzed three-component coupling reactions, allowing efficient access to various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate.
Molecular Structure Analysis
The molecular structure of 4-(Phenylethynyl)pyrimidin-2-amine consists of a pyrimidine ring with a phenylethynyl substituent at the 4-position. The compound exhibits symmetry about the 2-5 axis, with distinct bond lengths and angles. Unequal substitution at the 4 or/and 6 position breaks this symmetry.
Chemical Reactions Analysis
4-(Phenylethynyl)pyrimidin-2-amine can participate in various chemical reactions:
- Oxidative Annulation : Anilines and aryl ketones react with DMSO as a methine equivalent to yield 4-arylquinolines.
- Three-Component Coupling : ZnCl₂-catalyzed reactions involving enamines, triethyl orthoformate, and ammonium acetate lead to 4,5-disubstituted pyrimidines.
- Dehydrogenation/Annulation/Aromatization : A cascade reaction using TEMPO and an iron (II)-complex affords pyrimidine derivatives.
- Multicomponent Synthesis : Amidines and alcohols react to form polysubstituted pyrimidines.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 95.10 g/mol.
- Solubility : Soluble in organic solvents.
- Melting Point : Varies based on substitution pattern.
Safety And Hazards
As with any chemical compound, proper handling, storage, and disposal procedures are essential. Consult safety data sheets (SDS) for specific safety information.
Orientations Futures
Further research should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization for drug development.
Propriétés
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylethynyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
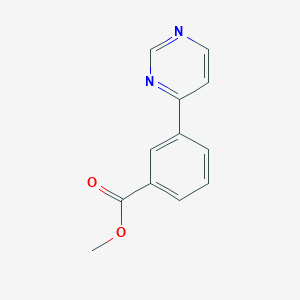
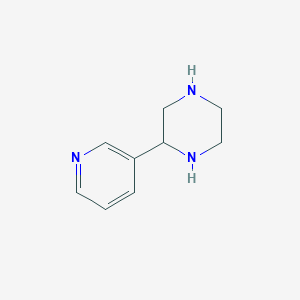
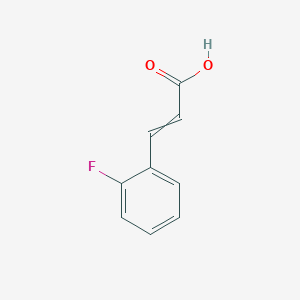
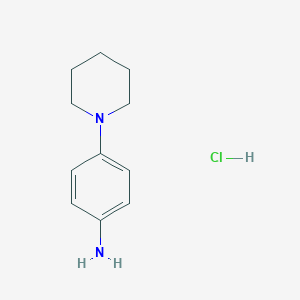
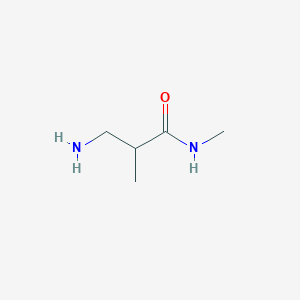
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)
